

The Pivotal Role of 14-Demethyl-Lanosterol in Cholesterol Biosynthesis: A Technical Guide

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and metabolic fate of 14-demethyl-lanosterol, a critical intermediate in the cholesterol biosynthesis pathway. We will delve into the enzymatic conversions, quantitative data, regulatory mechanisms, and detailed experimental protocols relevant to the study of this key metabolic juncture. This document is intended to serve as a comprehensive resource for researchers in lipid biology, drug discovery, and metabolic diseases.

Introduction: The Post-Lanosterol Pathway to Cholesterol

The biosynthesis of cholesterol is a complex and highly regulated metabolic pathway essential for cellular function in mammals. A crucial phase of this pathway is the conversion of the initial sterol, lanosterol, into cholesterol. This multi-step process, occurring primarily in the endoplasmic reticulum, involves a series of demethylations, isomerizations, and reductions. The removal of the 14α -methyl group from lanosterol represents a committed step and a key regulatory point in the pathway. The product of this reaction, 4,4-dimethyl-5 α -cholesta-8,14,24-trien-3 β -ol, is often referred to as 14-demethyl-lanosterol, which then undergoes further enzymatic modification. Understanding the enzymes that act upon lanosterol and its demethylated products is critical for developing therapeutics that target cholesterol metabolism, particularly in the context of hypercholesterolemia and certain cancers.

Enzymatic Conversion of Lanosterol to 14-Demethyl-Lanosterol and Beyond

The transformation of lanosterol and the subsequent processing of 14-demethyl-lanosterol are catalyzed by a series of enzymes located in the endoplasmic reticulum.

Lanosterol 14 α -Demethylase (CYP51A1)

The initial and rate-limiting step in the post-lanosterol pathway is the oxidative removal of the 14 α -methyl group from lanosterol. This reaction is catalyzed by Lanosterol 14 α -demethylase, a member of the cytochrome P450 superfamily, encoded by the CYP51A1 gene.^{[1][2]} This enzyme is a monooxygenase that requires NADPH and a redox partner, NADPH-cytochrome P450 reductase (CPR), for its activity.^[1] The reaction proceeds in three successive oxidative steps, converting the 14 α -methyl group to a carboxyl group, which is then eliminated as formic acid.^[1] The product of this reaction is 4,4-dimethyl-5 α -cholesta-8,14,24-trien-3 β -ol (14-demethyl-lanosterol).

The expression of CYP51A1 is regulated by cellular sterol levels. When intracellular cholesterol is low, the transcription factor Sterol Regulatory Element-Binding Protein 2 (SREBP-2) is activated and binds to the sterol regulatory element in the CYP51A1 promoter, increasing its transcription.^[3] Conversely, the oxysterol receptor LXR α can directly silence the expression of CYP51A1 through a negative LXR DNA response element.^[2]

Methylsterol Monooxygenase 1 (MSMO1 or SC4MOL)

Following the removal of the 14 α -methyl group, the next step involves the demethylation at the C4 position. The enzyme responsible for the initial step in this process is Methylsterol monooxygenase 1, also known as sterol-C4-methyl oxidase-like (SC4MOL), encoded by the MSMO1 gene.^{[4][5]} This enzyme catalyzes the first of three reactions required to remove the first of the two methyl groups at the C4 position.^[4] Deficiency in SC4MOL leads to the accumulation of 4-monomethyl and 4,4'-dimethyl sterols.^[5]

The activity and expression of SC4MOL are also tightly regulated. The E3 ubiquitin ligase MARCHF6 targets SC4MOL for degradation, and the enzyme's stability is sensitive to cellular sterol levels.^{[6][7]} Sterol depletion stabilizes the SC4MOL protein, whereas an excess of sterols leads to its downregulation at both the transcript and protein levels.^{[6][7]}

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the metabolism of lanosterol and its 14-demethylated derivative.

Enzyme Kinetics of Human CYP51A1

The kinetic parameters of human CYP51A1 have been determined using its natural substrate, 24,25-dihydrolanosterol (a close analog of lanosterol), and its subsequent intermediates in a reconstituted in vitro system.

Substrate	K_m (μM)	k_cat (s ⁻¹)
24,25-Dihydrolanosterol	5.0 ± 0.6	0.50 ± 0.03
14α-CH ₂ OH Dihydrolanosterol	4.3 ± 0.4	0.67 ± 0.03
14α-CHO Dihydrolanosterol	5.4 ± 0.7	1.7 ± 0.1

Data sourced from Kandel et al. (2017).

Binding Affinity of Human CYP51A1

The dissociation constants (K_d) for the binding of substrates and products to human CYP51A1 provide insight into the enzyme's affinity for these molecules.

Ligand	K_d (μM)
24,25-Dihydrolanosterol	0.23 ± 0.10
14α-CH ₂ OH Dihydrolanosterol	0.02 ± 0.04
14α-CHO Dihydrolanosterol	0.12 ± 0.03
Dihydro FF-MAS*	1.4 ± 0.5

*Follicular Fluid Meiosis-Activating Sterol, the product of the reaction. Data sourced from Kandel et al. (2017).

Enzyme Kinetics of Human MSMO1 (SC4MOL)

Quantitative kinetic data for human MSMO1 with its natural substrates in the cholesterol biosynthesis pathway are not readily available in the literature. However, a K_m value has been reported for a synthetic substrate.

Substrate	K_m (μM)
1 α ,25-dihydroxy-2 β -(3-hydroxypropoxy)-cholecalciferol	19.5

Data sourced from UniProt (Q15800).^[8]

Experimental Protocols

In Vitro Reconstituted CYP51A1 Activity Assay

This protocol describes a method for measuring the enzymatic activity of purified, recombinant human CYP51A1 in a reconstituted system.

Materials:

- Purified human CYP51A1
- Purified human NADPH-cytochrome P450 reductase (CPR)
- L- α -dilauroyl-sn-glycero-3-phosphocholine (DLPC)
- Lanosterol (or 24,25-dihydrolanosterol)
- NADPH
- Potassium phosphate buffer (pH 7.4)
- Reaction tubes
- Water bath or incubator at 37°C
- Organic solvent for extraction (e.g., ethyl acetate or hexane)

- GC-MS or HPLC system for product analysis

Procedure:

- Preparation of the Reconstituted System:

1. In a reaction tube, prepare a lipid mixture by adding DLPC.
2. Add the purified CYP51A1 and CPR to the lipid mixture. A typical molar ratio is 1:4 (CYP51A1:CPR).^[9]
3. Incubate the mixture on ice for 30 minutes to allow for the formation of the enzyme-lipid complex.

- Enzyme Reaction:

1. Add the substrate, lanosterol (e.g., 50 μ M final concentration), to the reconstituted system.
^[9]
2. Pre-incubate the mixture at 37°C for 5 minutes.
3. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
4. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

- Reaction Termination and Extraction:

1. Stop the reaction by adding a volume of organic solvent (e.g., ethyl acetate).
2. Vortex vigorously to extract the sterols into the organic phase.
3. Centrifuge to separate the phases.
4. Carefully collect the organic layer and evaporate to dryness under a stream of nitrogen.

- Analysis:

1. Resuspend the dried sterol extract in a suitable solvent for analysis.

2. Analyze the products by GC-MS or HPLC to quantify the formation of 14-demethyl-lanosterol.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of cellular sterols, including 14-demethyl-lanosterol, using GC-MS.

Materials:

- Cell or tissue samples
- Internal standard (e.g., epicoprostanol or deuterated cholesterol)
- Chloroform:Methanol mixture (2:1, v/v)
- Potassium hydroxide (KOH) solution in ethanol (for saponification)
- Hexane
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

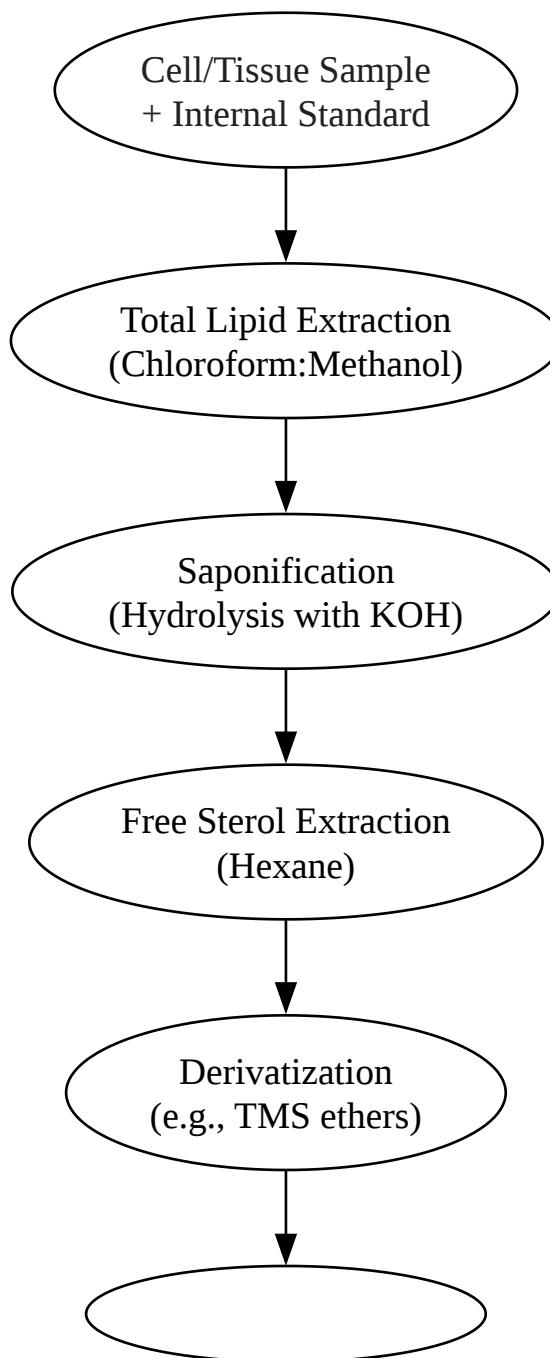
- Sample Preparation and Lipid Extraction:
 1. Homogenize the cell or tissue sample.
 2. Add a known amount of the internal standard.
 3. Extract the total lipids using a chloroform:methanol mixture.
 4. Vortex and centrifuge to separate the layers. Collect the lower organic phase.
- Saponification (Hydrolysis of Sterol Esters):

1. Evaporate the organic solvent from the lipid extract.
2. Add ethanolic KOH solution to the dried lipids.
3. Incubate at 60-80°C for 1-2 hours to hydrolyze any sterol esters.

- Extraction of Free Sterols:
 1. After cooling, add water and hexane to the saponified mixture.
 2. Vortex and centrifuge to separate the phases.
 3. Collect the upper hexane layer containing the free sterols.
 4. Repeat the hexane extraction to ensure complete recovery.
 5. Evaporate the combined hexane extracts to dryness.
- Derivatization:
 1. To the dried sterol extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.
 2. Incubate at 60-80°C for 30-60 minutes.
- GC-MS Analysis:
 1. Inject an aliquot of the derivatized sample into the GC-MS system.
 2. Use a temperature program that allows for the separation of different sterol intermediates.
 3. Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode for identification and quantification.
 4. Identify 14-demethyl-lanosterol and other sterols based on their retention times and mass fragmentation patterns compared to authentic standards.
 5. Quantify the amount of each sterol relative to the internal standard.

Visualizations

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